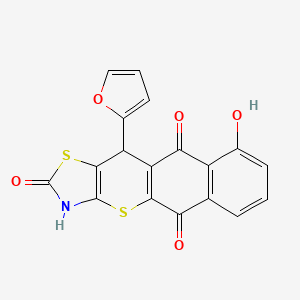
Anticancer agent 108
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 108 is a multi-kinase inhibitor that has shown promising results in both in vitro and in vivo studies. It is known for its potent inhibition of Ron, Flt3, TrkA, and c-Met kinases, which are involved in various oncogenic pathways . This compound has gained attention due to its ability to inhibit oncogenic c-Met mutations more effectively than the wild type, making it a potential candidate for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 108 involves a series of chemical reactions that include the formation of key intermediates followed by their functionalization. The synthetic route typically starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method offers several advantages, including better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. Continuous flow synthesis is particularly beneficial for scaling up the production of complex molecules like this compound, ensuring consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 108 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are typically derivatives of the core scaffold of this compound. These derivatives are designed to enhance the compound’s efficacy, selectivity, and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 108 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying multi-kinase inhibition and the development of targeted cancer therapies. In biology, it serves as a tool for investigating the role of specific kinases in cancer cell signaling pathways. In medicine, this compound is being explored for its potential to treat various types of cancer, including lung, breast, and pancreatic cancers . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and combination therapies .
Wirkmechanismus
The mechanism of action of Anticancer agent 108 involves the inhibition of multiple kinases that play critical roles in cancer cell proliferation, survival, and metastasis. By targeting kinases such as Ron, Flt3, TrkA, and c-Met, this compound disrupts key signaling pathways that are essential for tumor growth and progression. This inhibition leads to the induction of apoptosis, reduction in cell migration, and suppression of angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Anticancer agent 108 include other multi-kinase inhibitors such as sorafenib, sunitinib, and pazopanib. These compounds also target multiple kinases involved in cancer progression and have been used in the treatment of various cancers .
Uniqueness: What sets this compound apart from these similar compounds is its higher potency against specific oncogenic mutations of c-Met, such as M1250T and Y1230D. This unique feature makes it a more effective option for targeting cancers driven by these mutations . Additionally, its ability to inhibit multiple kinases simultaneously provides a broader spectrum of anticancer activity, potentially reducing the likelihood of drug resistance .
Eigenschaften
Molekularformel |
C18H9NO5S2 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
17-(furan-2-yl)-4-hydroxy-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione |
InChI |
InChI=1S/C18H9NO5S2/c20-8-4-1-3-7-10(8)14(22)12-11(9-5-2-6-24-9)16-17(19-18(23)26-16)25-15(12)13(7)21/h1-6,11,20H,(H,19,23) |
InChI-Schlüssel |
UGWNCWOKVYKUFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=CO5)SC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
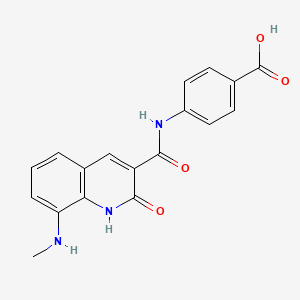
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

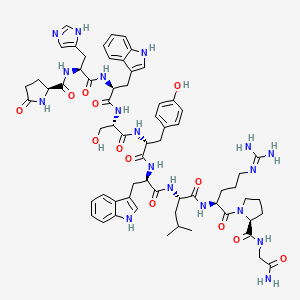
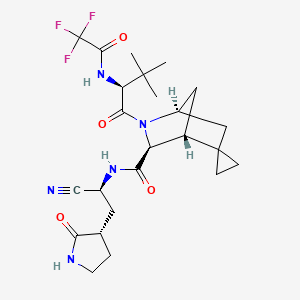

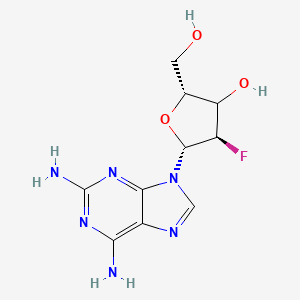

![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
